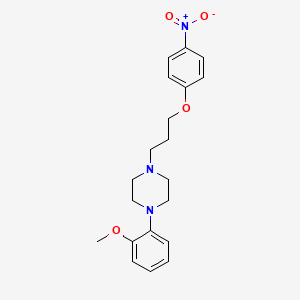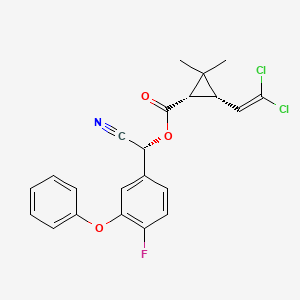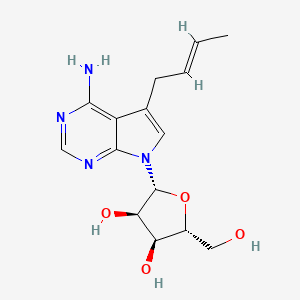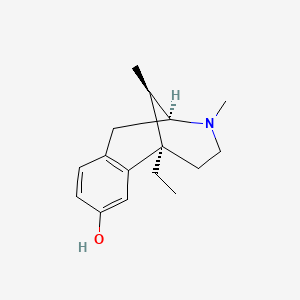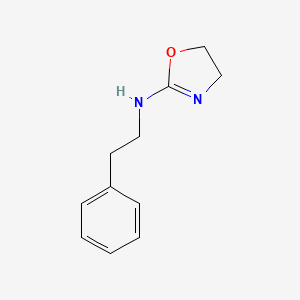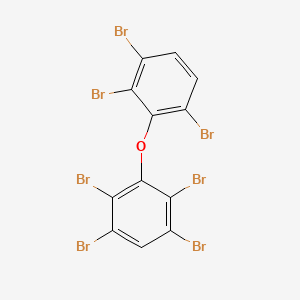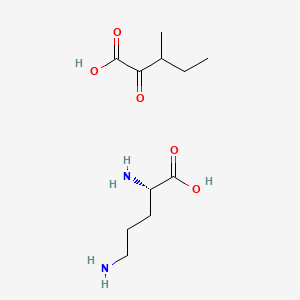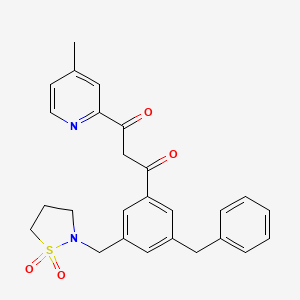
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a propoxy group attached to the morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 4-methylphenol to obtain 4-bromomethylphenol. This intermediate is then reacted with propyl bromide in the presence of a base to form 4-bromomethylphenyl propyl ether. The final step involves the reaction of this intermediate with morpholine under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, etherification, and morpholine ring formation, followed by purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-4-methyl-2-propoxymorpholine hydrochloride
- 2-(4-Fluorophenyl)-4-methyl-2-propoxymorpholine hydrochloride
- 2-(4-Iodophenyl)-4-methyl-2-propoxymorpholine hydrochloride
Uniqueness
2-(4-Bromophenyl)-4-methyl-2-propoxymorpholine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can result in distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Propriétés
Numéro CAS |
124497-90-1 |
|---|---|
Formule moléculaire |
C14H21BrClNO2 |
Poids moléculaire |
350.68 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-methyl-2-propoxymorpholine;hydrochloride |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-3-9-17-14(11-16(2)8-10-18-14)12-4-6-13(15)7-5-12;/h4-7H,3,8-11H2,1-2H3;1H |
Clé InChI |
CYNPJNZZPVHRBX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CN(CCO1)C)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


